molecular formula C15H14N2O2 B12889235 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one CAS No. 919533-18-9

5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one

Cat. No.: B12889235
CAS No.: 919533-18-9
M. Wt: 254.28 g/mol
InChI Key: NZMSOFIZLDETSA-UHFFFAOYSA-N
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Description

5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrazolooxazines This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an appropriate diketone, followed by cyclization to form the pyrazole ring. Subsequent reactions with suitable reagents lead to the formation of the oxazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable for large-scale production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl or propyl groups.

    Reduction: Reduction reactions may target the oxazine ring, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the pyrazole or oxazine rings, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
  • 5-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Comparison: Compared to similar compounds, 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is unique due to its specific substitution pattern and fused ring structure. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

919533-18-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-phenyl-2-propylpyrazolo[5,1-b][1,3]oxazin-7-one

InChI

InChI=1S/C15H14N2O2/c1-2-6-12-9-15-17(16-12)14(18)10-13(19-15)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

NZMSOFIZLDETSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=C1)OC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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